Gatifloxacin hydrochloride

Overview

Description

Gatifloxacin (hydrochloride) is an antibiotic of the fourth-generation fluoroquinolone family, it inhibits the bacterial enzymes DNA gyrase and topoisomerase IV.Target: AntibacterialGatifloxacin (hydrochloride) is the hydrochloride salt of Gatifloxacin which is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Gatifloxacin had activity equal to that of tosufloxacin and activity more potent than those of norfloxacin, ofloxacin, ciprofloxacin, and sparfloxacin against the second-step mutants (grlA gyrA; gatifloxacin MIC range, 1.56 to 3.13 microg/ml) and had the most potent activity against the third-step mutants (grlA gyrA grlA; gatifloxacin MIC range, 1.56 to 6.25 microg/ml), suggesting that gatifloxacin possesses the most potent inhibitory activity against singly mutated topo IV and singly mutated DNA gyrase among the quinolones tested [1].Ophthalmic gatifloxacin 0.3% is at least as effective as ciprofloxacin at healing corneal ulcers infected with Pseudomonas aeruginosa when gatifloxacin is administered less frequently than ciprofloxacin. Trends favored gatifloxacin in fluorescein retention scores [2].Clinical indications: Bacterial infectionFDA Approved Date:Toxicity: Hepatotoxicity; Acute pancreatitis [3]; Torsades de pointes [4]

Scientific Research Applications

Antimicrobial Activity Against Bacteria : Gatifloxacin exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent for controlling infections in humans. It's effective in degrading and reducing the antimicrobial activity of bacteria in water, as explored in studies involving hydroxyl radicals generated by the UV/H2O2 process (Caianelo et al., 2017).

Treatment of Helicobacter pylori : It has been investigated as a third-line treatment for Helicobacter pylori eradication, particularly focusing on its efficacy based on susceptibility and gyrA mutation (Nishizawa et al., 2008).

Pharmacological Profile : Gatifloxacin's pharmacological properties, including high oral bioavailability, broad tissue distribution, and primarily renal excretion, make it a versatile drug for various infections. It's effective against antibiotic-resistant Streptococcus pneumoniae and does not interact with drugs metabolized by the cytochrome P450 enzyme family (Grasela, 2000).

Enhancing Ocular Drug Delivery : Ultrasound-assisted delivery of gatifloxacin has been studied for enhancing its trans-corneal delivery in the treatment of ocular infections (Jegal et al., 2018).

Pediatric Applications : Its potential for treating recurrent otitis media in children has been explored, showing equivalent drug exposure to adults and a strong relationship between drug exposure and therapeutic response (Rubino et al., 2007).

Treatment of Various Infections : Gatifloxacin is used for treating a range of bacterial infections, including pneumonia, bronchitis, urinary tract infections, and skin infections. Its broad-spectrum antibacterial activity and good tolerability profile make it a viable option for these conditions (Keam et al., 2005).

Formulation for Ophthalmic Use : Studies have been conducted on formulating gatifloxacin for ophthalmic applications, aiming at controlled release and increased therapeutic efficacy for eye infections (Upendra et al., 2009).

Safety in Ophthalmology : Despite being linked to toxic reactions when used systemically, gatifloxacin continues to be safe and effective for ophthalmic conditions, offering a broad spectrum of antibacterial activity (Schultz, 2012).

Tuberculosis Treatment : Its effectiveness against Mycobacterium tuberculosis, both in vitro and in vivo, suggests its potential role in treating tuberculosis (Alvirez-Freites et al., 2002).

Mechanism of Action

Target of Action

Gatifloxacin hydrochloride, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By blocking these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to bacterial cell death .

Pharmacokinetics

Gatifloxacin has high oral bioavailability (96%), indicating that it is well-absorbed from the gastrointestinal tract . It has a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . It can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Gatifloxacin leads to the prevention of bacterial DNA replication . This results in the death of the bacterial cell . Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .

Action Environment

The action, efficacy, and stability of Gatifloxacin can be influenced by various environmental factors. It’s important to note that like all antibiotics, the indiscriminate use of Gatifloxacin could lead to the potential for selection of widespread resistance .

Safety and Hazards

Gatifloxacin hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is generally well tolerated, with the most common adverse events being gastrointestinal symptoms and injection site reactions .

Future Directions

Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis . Future research may focus on further optimizing its safety and pharmacokinetic profiles .

Biochemical Analysis

Biochemical Properties

Gatifloxacin hydrochloride plays a crucial role in biochemical reactions by targeting bacterial enzymes. It specifically inhibits DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, this compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which leads to the cessation of bacterial growth and replication . This compound also impacts cell signaling pathways and gene expression by interfering with the normal functioning of DNA gyrase and topoisomerase IV . Additionally, this compound can alter cellular metabolism by disrupting the production of essential proteins required for bacterial survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a complex with these enzymes, this compound inhibits their activity, preventing the unwinding and supercoiling of bacterial DNA . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death . This compound also exhibits bactericidal activity by inducing the formation of reactive oxygen species, which further damages bacterial DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and prolonged activity against bacterial pathogens . Studies have shown that this compound maintains its antibacterial efficacy over extended periods, making it suitable for long-term treatments . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system disturbances have been observed . Studies have also shown that this compound can cause phototoxicity and skin reactions at elevated doses . It is important to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic efficacy .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine, indicating limited biotransformation in the body . The compound undergoes minimal metabolism, with less than 1% of the dose being converted into metabolites . The primary metabolic pathways involve the formation of ethylenediamine and methylethylenediamine metabolites, which are excreted in small amounts . This compound does not interact significantly with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract after oral administration, with an absolute bioavailability of 96% . The compound has a large volume of distribution, indicating extensive tissue penetration . This compound is primarily excreted unchanged in the urine, with minimal fecal elimination . The compound exhibits low protein binding, allowing for efficient distribution within the body . This compound is transported across cell membranes via passive diffusion, facilitating its entry into bacterial cells .

Subcellular Localization

This compound exhibits subcellular localization within bacterial cells. The compound primarily targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm . By binding to these enzymes, this compound disrupts their activity and prevents the replication and transcription of bacterial DNA . The compound’s subcellular localization is crucial for its bactericidal activity, as it ensures direct interaction with the target enzymes .

properties

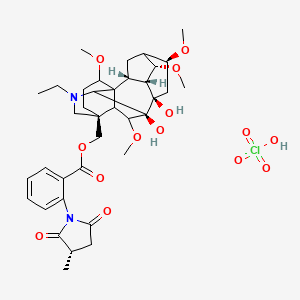

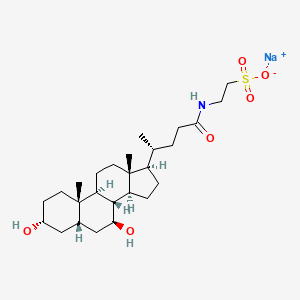

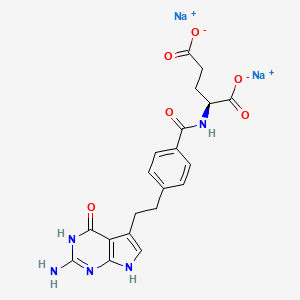

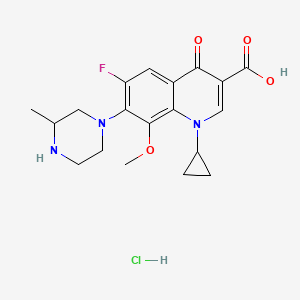

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of Gatifloxacin hydrochloride?

A: this compound belongs to the fluoroquinolone class of antibiotics. It exerts its antibacterial action by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , ] By binding to these enzymes, this compound disrupts DNA supercoiling and separation, leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H22F2N4O4 • HCl. Its molecular weight is 400.8 g/mol (free base) and 437.3 g/mol (hydrochloride salt). [, ]

Q3: What are some common analytical techniques employed for quantifying this compound?

A: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used for determining the concentration of this compound in various matrices, including pharmaceuticals, biological samples, and environmental samples. [, , , , ]

Q4: What are the potential benefits of incorporating this compound into polymeric nanofibers for drug delivery?

A: Encapsulating this compound within polymeric nanofibers, specifically sodium alginate/polyvinyl alcohol (SA/PVA) composites, offers a promising strategy for controlled drug release. [, ] This approach has demonstrated sustained drug release profiles, with approximately 90% of the drug released within 6 hours and continued release over 24 hours. [, ] This controlled release characteristic makes it particularly suitable for applications like wound healing.

Q5: Has this compound shown efficacy in treating specific infections?

A: Clinical studies have demonstrated the effectiveness of this compound in treating various bacterial infections, including respiratory and urinary tract infections. [, ] One study highlighted its efficacy in decontaminating donor corneas, particularly against common pathogens like Pseudomonas spp. and Coagulase-negative Staphylococci. []

Q6: What are the relative bioavailabilities of this compound capsules compared to tablets?

A: A study comparing the pharmacokinetics of this compound capsules and tablets in healthy volunteers found no significant differences in key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC). [] The relative bioavailability of the capsules was determined to be 106.3%, indicating bioequivalence between the two formulations. []

Q7: Have any alternative salts of Gatifloxacin been explored for pharmaceutical applications?

A: Research has investigated the pharmacokinetics of Gatifloxacin mesylate tablets, revealing similarities to this compound. [] Gatifloxacin mesylate demonstrated favorable characteristics like rapid absorption, high bioavailability, and a prolonged mean retention time. []

Q8: Are there any known challenges related to the stability of this compound formulations?

A: While this compound is generally considered stable under recommended storage conditions, research has shown that temperature can impact its stability in injection form. [] Furthermore, the formation of visible foreign bodies in this compound injection has been linked to specific temperature and pH ranges. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.